molecular formula C20H25Cl2NO2S B13760003 1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 22309-29-1

1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13760003
CAS No.: 22309-29-1
M. Wt: 414.4 g/mol
InChI Key: INGVJHIOFDAGIO-UHFFFAOYSA-N
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Description

1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

    Introduction of the 4-chlorophenylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-chlorothiophenol.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving tetrahydroisoquinoline derivatives.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various receptors and enzymes in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The presence of the 4-chlorophenylthio group may enhance the compound’s binding affinity and selectivity for certain targets, while the dimethoxy groups could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((4-Bromophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 1-(2-((4-Methylphenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 1-(2-((4-Fluorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

1-(2-((4-Chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the 4-chlorophenylthio group, which can significantly influence its biological activity and chemical reactivity. This group may confer enhanced binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

22309-29-1

Molecular Formula

C20H25Cl2NO2S

Molecular Weight

414.4 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C20H24ClNO2S.ClH/c1-22-10-8-14-12-19(23-2)20(24-3)13-17(14)18(22)9-11-25-16-6-4-15(21)5-7-16;/h4-7,12-13,18H,8-11H2,1-3H3;1H

InChI Key

INGVJHIOFDAGIO-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CCSC3=CC=C(C=C3)Cl)OC)OC.[Cl-]

Origin of Product

United States

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